molecular formula C17H11NO3S B7729131 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one

Cat. No. B7729131
M. Wt: 309.3 g/mol
InChI Key: KWIAYRZVWMNTDT-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C17H11NO3S and its molecular weight is 309.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fluorescent Brighteners : A study by Harishkumar et al. (2012) developed a synthetic method for new fluorescent derivatives of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one, which showed moderate to low emission intensities and were investigated as fluorescent brighteners (Harishkumar, Mahadevan, & Masagalli, 2012).

  • Antibacterial Activity : Behrami and Dobroshi (2019) reported the synthesis of compounds including 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one and evaluated their antibacterial activity. These compounds showed high levels of bacteriostatic and bactericidal activity (Behrami & Dobroshi, 2019).

  • Antioxidant Properties : Abd-Almonuim et al. (2020) focused on the synthesis of a 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one derivative and its antioxidant properties. The compound exhibited high antioxidant activities, comparable to vitamin C in scavenging DPPH radicals (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

  • Blue Light Emission : A study by Mahadevan et al. (2014) described the synthesis and fluorescence efficiency of 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen2-one derivatives, which emitted blue light in the 450 to 495 nm range. This property was particularly noted for its potential in light-emitting applications (Mahadevan, Masagalli, Harishkumar, & Kumara, 2014).

  • Antimicrobial Polyurethane Coating : El‐Wahab et al. (2014) synthesized a coumarin–thiazole derivative, which was found to exhibit antimicrobial activity when incorporated into polyurethane varnish. This has implications for the development of antimicrobial coatings (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3S/c1-9-15(17-18-12-4-2-3-5-14(12)22-17)16(20)11-7-6-10(19)8-13(11)21-9/h2-8,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIAYRZVWMNTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one
Reactant of Route 2
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one
Reactant of Route 3
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one
Reactant of Route 4
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one
Reactant of Route 5
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one
Reactant of Route 6
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one

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